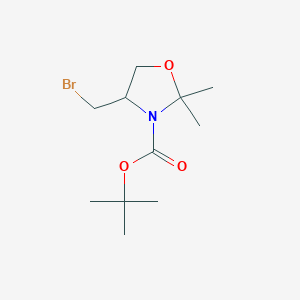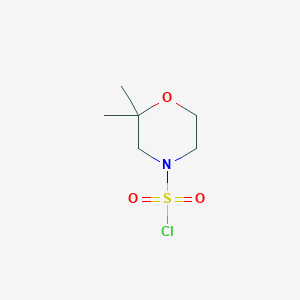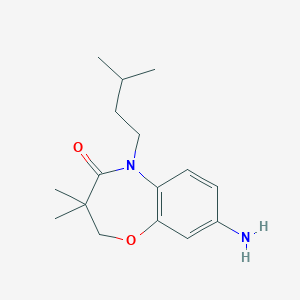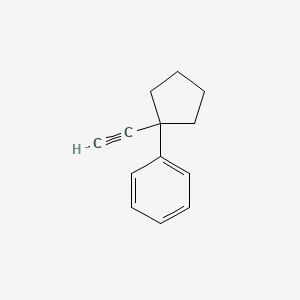![molecular formula C7H4F3N3 B1439011 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine CAS No. 959238-36-9](/img/structure/B1439011.png)
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Descripción general
Descripción
“3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 Da .
Synthesis Analysis
The synthesis of “this compound” and related heterocycles has been a subject of intense research . Various transformations are now available to conveniently access imidazo[1,5-A]pyrazine from readily available starting materials .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Versatile Scaffold in Organic Synthesis and Drug Development
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine is recognized for its versatility as a scaffold in organic synthesis and drug development. Its diverse biological activities and synthetic methods have been extensively studied, with a focus on the pattern and position of substitutions leading to future developments in this field (Goel, Luxami, & Paul, 2015).
Synthesis and Reactivity
The compound shows regioselective metalation and has been used to create a range of functionalized derivatives. It demonstrates surprising reactivity patterns that are rationalized by quantum mechanical calculations, underscoring its potential in creating structurally diverse molecules (Board et al., 2009).
Palladium-Catalyzed Direct Heck Arylation
This compound is a subject of study in palladium-catalyzed coupling reactions. This approach has been used for the efficient synthesis of 5-aryl imidazo[1,5-a]pyrazines, exploring the scope of this reaction for the ring system and proposing a Heck-like mechanism for the transformation (Wang et al., 2008).
Potential Anticancer Agents
Research has been conducted on the synthesis of imidazo[1,5-a]pyrazine derivatives, exploring their potential as anticancer agents. This includes the development of synthesis routes for congeners and examining their biological activities, highlighting the compound's significance in medicinal chemistry (Temple et al., 1987).
Inhibitors of Insulin-Like Growth Factor-I Receptor (IGF-IR)
Studies on this compound derivatives have identified them as potent inhibitors of IGF-IR. These compounds demonstrate significant inhibition of ligand-stimulated autophosphorylation of IGF-IR and downstream pathways in cellular models, showing their potential in cancer therapeutics (Mulvihill et al., 2008).
Synthesis and Antitumor Activities of Hybrids
Imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized, combining two biologically active moieties. These compounds were evaluated for their antitumor activities, highlighting the compound's versatility in creating hybrid molecules with enhanced biological activities (Goel, Luxami, & Paul, 2015).
Inhibitor of Aurora Kinases
Research has identified imidazo-[1,2-a]-pyrazine as a dual inhibitor of Aurora kinases with significant cell potency and solubility. This led to the discovery of potent inhibitors with improved cell potency and intrinsic aqueous solubility, demonstrating the compound's potential in developing kinase inhibitors (Yu et al., 2010).
Catalyst-Free Synthesis Under Microwave Irradiation
An environmentally friendly, catalyst-free synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines under microwave irradiation has been developed. This method offers a simple and superior approach to expanding molecular diversity and has been evaluated for anti-inflammatory and antimicrobial activities (Rao et al., 2018).
Inhibitory Activity for Treatment of Acute Ischemic Stroke
C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors, showing potential as therapeutic agents for acute ischemic stroke. This includes significant neuroprotective efficacy in vivo in rat models (Mukaiyama et al., 2007).
Luminescence Properties
The luminescence properties of imidazo[1,2-a]pyrazin-3(7H)-one compounds, including bioluminescence and chemiluminescence, have been reviewed. This highlights the compound's potential in bioassay applications (Teranishi, 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Mode of Action
It is known that the product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .
Análisis Bioquímico
Biochemical Properties
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with the enzyme’s active site or regulatory regions, leading to changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may inhibit or activate enzymes involved in energy production, leading to changes in cellular energy levels and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution pattern can influence its biochemical activity and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in modulating cellular processes.
Propiedades
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHWOUDLBWTSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959238-36-9 | |
| Record name | 3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1438930.png)


![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)

![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)






![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)